(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone
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Overview
Description
The compound (3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone is a complex organic molecule featuring multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone involves several key steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of amidoximes with carboxylic acids or their derivatives.
Synthesis of the azetidine ring: Typically involves the cyclization of appropriate precursors under basic conditions.
Formation of the pyrazole ring: This can be synthesized via the reaction of hydrazines with 1,3-diketones.
Coupling of the heterocyclic rings: The final step involves the coupling of the synthesized heterocyclic rings using suitable coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole rings.
Reduction: Reduction reactions can occur at the oxadiazole and pyridine rings.
Substitution: The compound can undergo various substitution reactions, especially at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones .
Scientific Research Applications
Mechanism of Action
The mechanism of action of (3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and have similar chemical properties.
Pyrazole derivatives: These compounds share the pyrazole ring and have similar biological activities.
Azetidine derivatives: These compounds share the azetidine ring and have similar synthetic routes.
Uniqueness
The uniqueness of (3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone lies in its combination of multiple heterocyclic rings, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2S/c25-18(14-8-13(21-22-14)15-2-1-7-27-15)24-9-12(10-24)17-20-16(23-26-17)11-3-5-19-6-4-11/h1-8,12H,9-10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZCJMZICXPMJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NNC(=C2)C3=CC=CS3)C4=NC(=NO4)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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